Metabolic Stability in Hepatocytes
L791943 displays markedly enhanced metabolic stability relative to the predecessor PDE4 inhibitor CDP‑840. Under standardized incubation conditions in rat hepatocytes, >98% of L791943 remains unchanged, whereas only 11% of CDP‑840 survives intact [1].
| Evidence Dimension | Metabolic stability in rat hepatocytes |
|---|---|
| Target Compound Data | >98% parent drug remaining |
| Comparator Or Baseline | CDP‑840: 11% parent drug remaining |
| Quantified Difference | L791943 exhibits ≥9‑fold higher metabolic stability |
| Conditions | In vitro rat hepatocyte incubation (standard conditions) |
Why This Matters
Superior metabolic stability translates directly to longer in vivo half‑life and reduces the need for frequent dosing, which is critical for sustained target engagement in chronic inflammation models.
- [1] Guay D, Hamel P, Blouin M, et al. Discovery of L-791,943: a potent, selective, non emetic and orally active phosphodiesterase-4 inhibitor. Bioorg Med Chem Lett. 2002;12(11):1457-1461. View Source
